Deoxymutaaspergillic acid
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Overview
Description
Deoxymutaaspergillic acid is a naturally occurring compound belonging to the class of pyrazinones. It has the molecular formula C11H18N2O and is known for its bioactive properties. This compound is derived from marine actinomycetes, specifically from the genus Streptomyces .
Preparation Methods
Deoxymutaaspergillic acid can be synthesized through a newly developed procedure involving dipeptidyl aldehyde hydrochlorides. This method allows for the facile synthesis of 2(1H)-pyrazinone derivatives, including this compound . The reaction conditions typically involve the use of dipeptidyl aldehyde hydrochlorides as starting materials, which undergo cyclization to form the pyrazinone ring structure.
Chemical Reactions Analysis
Deoxymutaaspergillic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Deoxymutaaspergillic acid has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and synthesis of pyrazinone derivatives.
Biology: The compound exhibits bioactive properties, making it useful in biological studies, particularly in understanding its effects on various cell lines.
Mechanism of Action
The mechanism of action of deoxymutaaspergillic acid involves its interaction with specific molecular targets and pathways. It is known to exhibit cytotoxic activities by interfering with cellular processes, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect key enzymes and signaling pathways within the cells .
Comparison with Similar Compounds
Deoxymutaaspergillic acid can be compared with other similar pyrazinone derivatives, such as:
- 3,6-diisobutyl-2(1H)-pyrazinone
- 3,6-di-sec-butyl-2(1H)-pyrazinone
- 2-hydroxy-3,6-di-sec-butylpyrazine
These compounds share similar structural features but differ in their substituents and bioactivities. This compound is unique due to its specific substituents and its potent cytotoxic activity against certain cancer cell lines .
Properties
CAS No. |
22318-05-4 |
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Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-(2-methylpropyl)-6-propan-2-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-7(2)5-9-11(14)13-10(6-12-9)8(3)4/h6-8H,5H2,1-4H3,(H,13,14) |
InChI Key |
VRFLYCYGTDKKKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(NC1=O)C(C)C |
Origin of Product |
United States |
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